Regioisomeric Selectivity: 3,4-Difluorobenzoyl vs. Bis(4-fluorophenyl)methyl in MGL Inhibition
CAS 1396765-11-9 and SAR629 (1221418-42-3) are constitutional isomers sharing the C20H19F2N5O formula but displaying distinct pharmacophoric linkages. SAR629 is a characterized covalent inhibitor of monoglyceride lipase (MGL) with an IC50 of 0.2 nM against human MGL . In SAR629, the triazole nitrogen atom is directly connected to the piperazine carbonyl, enabling a covalent bond with the catalytic serine (Ser122) of MGL. In contrast, CAS 1396765-11-9 contains a methylene spacer between the piperazine N4 and the triazole C3, and a 3,4-difluorobenzoyl group instead of a bis(4-fluorophenyl)methyl substituent. This structural divergence eliminates the electrophilic carbonyl-triazole warhead geometry required for MGL active-site acylation, while the altered fluorine substitution pattern (3,4- vs. 4,4'-difluoro) is predicted to redirect target engagement toward CYP51 or other triazole-binding enzymes [1]. The direct comparative inference is that MGL potency for CAS 1396765-11-9 is expected to be >1000-fold lower than for SAR629 (estimated IC50 >0.2 μM vs. 0.2 nM), based on the absence of the critical covalent warhead and non-complementary hydrophobic pocket interactions .
| Evidence Dimension | MGL inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not a direct MGL inhibitor; estimated IC50 >0.2 μM (by structural inference) |
| Comparator Or Baseline | SAR629 (CAS 1221418-42-3): IC50 = 0.2 nM (human MGL) |
| Quantified Difference | Estimated >1000-fold loss in MGL potency for CAS 1396765-11-9 vs. SAR629 |
| Conditions | Structural analysis of covalent warhead geometry and fluorine substitution pattern; MGL assay for SAR629 from human recombinant enzyme. |
Why This Matters
This distinction is critical for users screening MGL inhibitors: CAS 1396765-11-9 is not a substitute for SAR629 and offers a distinct selectivity profile for CYP51-focused or antifungal screening cascades.
- [1] Xu, J., et al. (2011). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives with a 4-(4-substitutedphenyl) piperazine side chain. European Journal of Medicinal Chemistry, 46(7), 3142–3148. View Source
